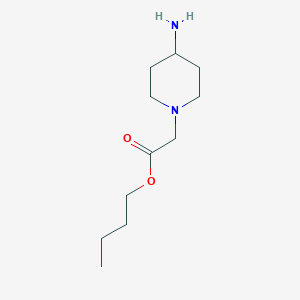

Butyl 2-(4-aminopiperidin-1-yl)acetate

描述

Contextualization of Piperidine (B6355638) Derivatives in Chemical Biology and Organic Synthesis

The piperidine moiety is a cornerstone in medicinal chemistry and organic synthesis, valued for its conformational properties and its ability to serve as a scaffold for diverse molecular architectures. researchgate.netencyclopedia.pub Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgencyclopedia.pub Their prevalence stems from the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the capacity to form key interactions with biological targets. thieme-connect.com

In organic synthesis, the piperidine ring is a common target for the development of new synthetic methodologies. nih.gov The construction of substituted piperidines is a significant area of research, with methods ranging from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions that allow for the controlled introduction of various functional groups. nih.govdtic.mil The versatility of the piperidine scaffold allows chemists to fine-tune the steric and electronic properties of molecules, making it an invaluable tool in the design of compounds with specific biological activities.

Overview of the Research Significance of Butyl 2-(4-aminopiperidin-1-yl)acetate and Related Chemotypes

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant research interest. The 4-aminopiperidine (B84694) scaffold, in particular, is a key component in the development of novel therapeutics. nih.govnih.gov For instance, derivatives of the 4-aminopiperidine core have been investigated as potent inhibitors of hepatitis C virus assembly, demonstrating the therapeutic potential of this chemotype. nih.govnih.gov

Furthermore, the aminopiperidine scaffold has been explored for its potential in treating a range of other conditions. Research has shown that chiral piperidine scaffolds can be instrumental in modulating physicochemical properties, enhancing biological activity and selectivity, and improving the pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.comresearchgate.net The presence of both a primary amine and an ester functional group in this compound provides two reactive handles for further chemical modification, making it a valuable building block for creating libraries of diverse compounds for high-throughput screening and drug discovery programs. The butyl ester moiety can influence the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1032684-85-7 |

| Molecular Formula | C11H22N2O2 |

| Synonyms | This compound, n-Butyl 4-amino-1-piperidineacetate, 4-Amino-1-piperidineacetic acid butyl ester |

Historical Development of Aminopiperidine Scaffold Chemistry

The history of piperidine chemistry dates back to the 19th century, with the first isolation of piperidine from pepper. wikipedia.org The industrial production of piperidine is typically achieved through the hydrogenation of pyridine. wikipedia.org The development of synthetic methods to create substituted piperidines, including aminopiperidines, has been a continuous focus of organic chemists.

Early methods for the synthesis of piperidines often involved harsh reaction conditions. dtic.mil However, modern organic synthesis has seen the advent of more sophisticated and milder techniques. nih.gov The synthesis of 4-aminopiperidine derivatives, for example, can be achieved through reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com The development of protecting group strategies has also been crucial in the synthesis of complex aminopiperidine-containing molecules, allowing for the selective modification of different parts of the molecule. For example, the Boc (tert-butyloxycarbonyl) protecting group is commonly used for the amino group in piperidine synthesis. mdpi.com The ongoing evolution of synthetic methodologies continues to expand the accessibility and diversity of aminopiperidine scaffolds for their application in various fields of chemical research.

Structure

3D Structure

属性

分子式 |

C11H22N2O2 |

|---|---|

分子量 |

214.30 g/mol |

IUPAC 名称 |

butyl 2-(4-aminopiperidin-1-yl)acetate |

InChI |

InChI=1S/C11H22N2O2/c1-2-3-8-15-11(14)9-13-6-4-10(12)5-7-13/h10H,2-9,12H2,1H3 |

InChI 键 |

RYHBZXUGJJEVBJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)CN1CCC(CC1)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Butyl 2 4 Aminopiperidin 1 Yl Acetate

Retrosynthetic Analysis of Butyl 2-(4-aminopiperidin-1-yl)acetate

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available precursors. For this compound, the analysis reveals key disconnections that inform a practical forward synthesis.

The most apparent disconnection is the C-N bond at the 1-position of the piperidine (B6355638) ring, which is part of an N-alkylated amino acid ester moiety. This bond can be retrosynthetically cleaved via an N-alkylation pathway, leading to two primary synthons: the 4-aminopiperidine (B84694) core and a butyl acetate unit bearing a leaving group, such as butyl bromoacetate.

A second disconnection targets the ester functional group. Cleavage of the ester linkage points to butanol and the corresponding carboxylic acid, 2-(4-aminopiperidin-1-yl)acetic acid, as precursor molecules.

Further deconstruction of the 4-aminopiperidine synthon is also a critical consideration. The C4-N bond can be traced back to a ketone functional group through a reductive amination strategy. This suggests that a protected 4-oxopiperidine derivative, such as tert-butyl 4-oxopiperidine-1-carboxylate, serves as a logical and common starting material for introducing the 4-amino group. This multi-step disconnection strategy forms the basis for the synthetic approaches discussed below.

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this compound and its derivatives relies on a combination of classical and modern organic chemistry reactions. These methods are centered around the formation of the piperidine ring, the installation of functional groups, and the strategic use of protecting groups.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis and is particularly vital for constructing the 4-aminopiperidine core of the target molecule. wikipedia.orgresearchgate.net This reaction transforms a carbonyl group, typically a ketone or an aldehyde, into an amine through an intermediate imine. wikipedia.org The process involves the condensation of the carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate. jocpr.com

In the context of synthesizing the 4-aminopiperidine scaffold, a common precursor is a protected form of 4-piperidone (B1582916). The reaction is typically carried out in one pot, where the ketone, an amine source (such as ammonia or an ammonium salt), and a reducing agent are combined. wikipedia.org

Several reducing agents are effective for this transformation, each with specific advantages:

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is selective for the reduction of the iminium ion in the presence of the ketone, is stable in weakly acidic solutions, and is soluble in hydroxylated solvents. wikipedia.orgchim.it

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Known as STAB, this is another mild and selective reducing agent widely used for reductive aminations. wikipedia.orgnih.gov

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a classic and effective method for direct reductive amination. wikipedia.org

The choice of starting materials and reaction conditions can be tailored to achieve high yields and selectivity, making reductive amination a versatile and powerful tool for building the essential piperidine framework. researchgate.netjocpr.com

Esterification and Amidation Reactions in Derivative Synthesis

Once the functionalized piperidine core is obtained, subsequent reactions are employed to complete the synthesis of the target molecule and its derivatives.

Esterification: The synthesis of this compound is most directly achieved through the N-alkylation of a 4-aminopiperidine derivative where the 4-amino group is protected. The secondary amine of the piperidine ring acts as a nucleophile, attacking an alkylating agent like butyl bromoacetate. This reaction forms the crucial C-N bond at the 1-position and simultaneously installs the butyl acetate side chain.

Amidation: The synthesis of amide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov The 4-aminopiperidine scaffold offers a primary amine that can be readily converted into a wide array of amides. This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent (e.g., HATU). nih.gov This transformation allows for the systematic modification of the molecule to produce diverse analogues. nih.gov Recent advances in catalysis have also introduced methods for the direct amidation of esters using transition metal catalysts, which could be applied to synthesize amide analogues from the target molecule itself. nsf.govmdpi.com

Protecting Group Chemistry in this compound Synthesis

The presence of two distinct amine functional groups (a secondary ring amine and a primary C-4 amine) in the 4-aminopiperidine core necessitates a careful protecting group strategy to achieve regioselectivity in subsequent reactions. wikipedia.org Protecting groups are used to temporarily block a reactive site, allowing another part of the molecule to be modified selectively. wikipedia.org

For the synthesis of this compound, the most logical approach involves protecting the primary amine at the 4-position while leaving the secondary ring amine available for N-alkylation. The Tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. creative-peptides.com

A plausible synthetic sequence is:

Begin with a commercially available precursor like tert-butyl (piperidin-4-yl)carbamate, where the 4-amino group is already protected as a Boc-carbamate.

Perform N-alkylation on the free secondary amine of the piperidine ring using butyl bromoacetate.

Remove the Boc protecting group from the 4-amino position to yield the final product.

This strategy ensures that the alkylation occurs exclusively at the desired ring nitrogen.

The removal of the Boc protecting group is a critical final step in the synthesis. This deprotection is typically accomplished under acidic conditions. creative-peptides.compeptide.comfishersci.co.uk

Common reagents and conditions for Boc deprotection include:

Trifluoroacetic Acid (TFA) : A solution of TFA in a solvent like dichloromethane (DCM) is the most common method for cleaving the Boc group. peptide.com The reaction is usually rapid and occurs at room temperature. fishersci.co.uk

Hydrochloric Acid (HCl) : A solution of HCl in an organic solvent such as dioxane, ethyl acetate, or methanol is also highly effective for Boc removal. fishersci.co.ukjgtps.com

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate oxygen, which leads to the fragmentation of the protecting group into gaseous byproducts (carbon dioxide and isobutylene) and the free amine.

Advanced Synthetic Techniques for this compound Analogues

Beyond classical solution-phase chemistry, advanced synthetic techniques offer efficient and innovative ways to produce analogues of this compound. These methods can provide improved yields, higher purity, and access to a broader range of chemical diversity.

Catalyst-Controlled Reactions : Modern catalysis offers highly selective methods for C-N bond formation. Transition metal catalysts, for instance, can be used to achieve high levels of regio- and stereoselectivity in reductive amination reactions. jocpr.com This allows for the synthesis of complex chiral piperidine analogues with precise control over their stereochemistry. jocpr.comnih.gov

Site-Selective Reactions : For molecules with multiple reactive sites, strategies for site-selective functionalization are invaluable. This can involve the use of specific catalysts or protecting group strategies that allow for the modification of one functional group in the presence of others. jocpr.com

Green and Sustainable Methodologies : There is a growing emphasis on developing environmentally friendly synthetic methods. For reductive amination, this includes the use of greener reducing agents like hydrogen gas or formic acid, and conducting reactions in aqueous or solvent-free conditions to minimize waste. jocpr.com

These advanced techniques provide powerful tools for the efficient and selective synthesis of a wide variety of piperidine-based compounds for further research and development.

Regioselective and Stereoselective Syntheses

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of bioactive molecules. For piperidine derivatives, this control dictates the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

Regioselective Synthesis: The controlled functionalization of the piperidine ring is often challenging due to the similar reactivity of multiple positions. One strategy involves the use of piperidyne intermediates. For instance, the generation of a 3,4-piperidyne has been reported as a building block for creating annulated piperidines. nih.gov This highly reactive intermediate can be trapped with various reagents in a regioselective manner, a selectivity that can be rationalized and predicted using the distortion/interaction model. nih.gov Another approach starts from readily available precursors like 4-methoxypyridine, which can undergo ortho-silylation followed by a one-pot reductive carbamoylation and hydrolysis to yield a vinylogous amide, a precursor for further functionalization. nih.gov

Stereoselective Synthesis: Stereocontrol is frequently achieved through catalytic hydrogenation of pyridine (B92270) or piperidine precursors using chiral catalysts. Iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium(I) catalysts are employed for the stereoselective hydrogenation of unsaturated piperidinones, leading to cis-configured products. nih.gov A modular and highly stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a cyclic imidate and a subsequent spontaneous Ferrier rearrangement. nih.gov This method provides excellent diastereoselectivity in the ring formation step. nih.gov

The table below summarizes key strategies for achieving selectivity in piperidine synthesis.

| Methodology | Type of Selectivity | Key Features | Example Precursor/Intermediate |

| Piperidyne Chemistry | Regioselective | Generation of a highly reactive intermediate that can be trapped. nih.gov | 3,4-piperidyne nih.gov |

| Catalytic Hydrogenation | Stereoselective | Use of chiral transition metal catalysts (e.g., Ir, Rh) to control stereochemistry. nih.gov | Substituted pyridinium salts, unsaturated piperidinones nih.gov |

| Gold-Catalyzed Cyclization | Stereoselective | Modular synthesis involving cyclization and rearrangement to form highly functionalized piperidines. nih.gov | N-homopropargyl amides nih.gov |

Catalyst-mediated Transformations

Catalysts play a crucial role in the efficient and selective transformation of piperidine derivatives. N-alkylation, a common transformation, can be achieved using various catalytic systems.

One method involves the N-alkylation of piperidine with primary alcohols over halide clusters of metals like tungsten, niobium, molybdenum, and tantalum supported on silica gel. elsevierpure.com This gas-solid reaction proceeds at elevated temperatures, with a proposed Brønsted acid site on the cluster acting as the active site. elsevierpure.com Another modern approach utilizes a combination of photoredox and copper catalysis for the N-alkylation of amines with alkyl halides, a method that proceeds via a halogen-atom abstraction and radical coupling (HARC) mechanism. nih.gov This platform is notable for its broad substrate scope and mild reaction conditions. nih.gov

Piperidinium acetate itself can act as an organocatalyst. It has been shown to effectively catalyze Knoevenagel and O-Michael cascade reactions to produce chroman-4-ones and benzofuran-3-ones in moderate to good yields under mild conditions. researchgate.net

The following table details different catalyst systems for piperidine transformations.

| Catalyst System | Transformation | Key Features |

| Supported Halide Clusters (W, Nb, Mo, Ta) | N-alkylation with alcohols | Gas-solid phase reaction, requires high temperature. elsevierpure.com |

| Copper Metallaphotoredox | N-alkylation with alkyl halides | Utilizes light and copper catalysis under mild conditions. nih.gov |

| Piperidinium Acetate | Cascade Reactions | Acts as an inexpensive organocatalyst for forming C-C and C-O bonds. researchgate.net |

Microwave-Assisted Organic Synthesis of Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes. This technology has been effectively applied to the synthesis of various piperidine-containing heterocycles.

The synthesis of quinoline thiosemicarbazones endowed with a piperidine moiety has been achieved in excellent yields through a microwave-assisted condensation reaction. nih.gov Similarly, new acetamide derivatives of piperidine have been synthesized under microwave irradiation, which significantly reduces reaction times from hours to minutes compared to conventional heating, while achieving moderate to good yields. mdpi.com The benefits of microwave heating include uniform and specific heating of the reaction mixture, which can lead to higher product purity and reproducibility. nih.gov This technique is particularly advantageous in the synthesis of biologically active compounds, where rapid library generation is often required. nih.govnih.gov For instance, a general method for synthesizing 2-substituted tetrahydro-1,3-thiazepines involves a key microwave-assisted ring closure of thioamido alcohols, showcasing the utility of this method for constructing novel heterocyclic systems. nih.gov

This compound as a Key Synthetic Intermediate

The structure of this compound, featuring a reactive primary amine and a modifiable ester group on a central piperidine core, makes it an exceptionally useful intermediate for building more complex molecules.

Role in the Elaboration of Complex Heterocyclic Systems

The 4-aminopiperidine scaffold is a cornerstone in the construction of diverse and complex heterocyclic systems. Its utility is demonstrated in the synthesis of potent opioid analgesics like carfentanil and remifentanil, which was achieved through a two-step sequence involving an Ugi four-component reaction to prepare 4-aminopiperidine-4-carboxylic acid derivatives. The piperidine ring can also be incorporated into spirocyclic systems. For example, the combination of cyclic ketones with stannyl amine protocol (SnAP) reagents can afford saturated, N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery. nih.gov

Preparation of Functionalized Piperidine Scaffolds for Downstream Applications

The tert-butyl analogue, tert-butyl 4-aminopiperidine-1-carboxylate, serves as a versatile starting material for creating libraries of functionalized piperidine scaffolds. In the development of Hepatitis C Virus (HCV) assembly inhibitors, this compound was used as a common intermediate. nih.gov Through reductive amination with 2-phenyl acetaldehyde, a secondary amine intermediate was formed, which was then coupled with various electrophiles to explore a wide range of analogs. nih.gov This systematic approach allowed for the optimization of antiviral activity and ADME properties. Similarly, a series of 4-amino-piperidine containing molecules were synthesized and evaluated as M3-muscarinic receptor antagonists, demonstrating the scaffold's utility in generating compounds with high affinity for specific biological targets. researchgate.net

Derivatization Strategies for this compound

The primary amino group at the C4 position and the secondary amine at the N1 position (after potential ester hydrolysis) of this compound are key handles for derivatization.

Reductive Amination: A powerful and reliable method for forming C-N bonds, reductive amination is commonly used to introduce substituents onto the 4-amino group. harvard.edu This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. nih.govharvard.edu This strategy avoids the overalkylation often seen with direct alkylation using alkyl halides. harvard.edu

Acylation and Sulfonylation: The nucleophilic 4-amino group can be readily acylated or sulfonylated. In the synthesis of HCV inhibitors, the intermediate derived from 4-amino-1-Boc-piperidine was acylated with benzoyl chloride or sulfonylated with benzenesulfonyl chloride under basic conditions to furnish the corresponding amide and sulfonamide analogs. nih.gov These reactions are typically high-yielding and allow for the introduction of a wide variety of functional groups.

The table below outlines common derivatization strategies for the 4-aminopiperidine core.

| Reaction Type | Reagents | Functional Group Introduced | Key Advantages |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-Alkyl/Aryl group | High selectivity, avoids overalkylation. nih.govharvard.edu |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride), Base | N-Amide | High yielding, introduces diverse functionality. nih.gov |

| Sulfonylation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride), Base | N-Sulfonamide | Robust reaction, provides stable sulfonamide linkage. nih.gov |

Preclinical Biological Evaluation of Butyl 2 4 Aminopiperidin 1 Yl Acetate and Its Analogues

In Vitro Assessments of Biological Activity

Antiviral Activity Studies

Research into a 4-aminopiperidine (B84694) (4AP) scaffold, from which Butyl 2-(4-aminopiperidin-1-yl)acetate is derived, has identified a novel class of Hepatitis C Virus (HCV) inhibitors. nih.govnih.gov An automated high-throughput phenotypic screen of a small molecule repository led to the discovery of 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. nih.gov The initial screening hit, compound 1 ((2S,4R)-1-((S)-2-(benzylamino)-3-phenylpropyl)-4-(phenethylamino)pyrrolidin-2-yl)methanol), and its analogue, compound 2 (N-benzyl-1-(4-(phenethylamino)piperidin-1-yl)-3-phenylpropan-2-amine), demonstrated significant efficacy in inhibiting HCV in a cell culture system that captures the full virus life cycle (HCVcc). nih.gov

To pinpoint the specific stage of the viral life cycle affected, the compounds were evaluated in various assays. In systems that only assess viral entry and replication, such as the HCV pseudoparticle (HCVpp) and subgenomic replicon assays, the compounds showed low activity. nih.gov This suggested that their mechanism of action was not the inhibition of viral replication machinery, a common target for many approved HCV drugs. nih.govnih.gov Instead, the potent activity was observed in the HCVcc system, which includes the stages of virion assembly and release. nih.gov Colocalization and infectivity studies confirmed that the 4AP chemotype inhibits the assembly and subsequent release of infectious HCV particles from the host cells. nih.govnih.gov

The lead compounds from the 4AP series were found to act synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir. nih.govnih.gov Subsequent structure-activity relationship (SAR) campaigns aimed to optimize the original hit, leading to derivatives with increased potency against HCV and improved in vitro properties. nih.govnih.gov

Table 1: Antiviral Activity of 4-Aminopiperidine (4AP) Derivatives against HCV

| Compound | Assay | EC₅₀ (μM) | CC₅₀ (μM) |

|---|---|---|---|

| 1 | HCVcc | 2.57 | >20 |

| 2 | HCVcc | 2.09 | >20 |

| 1 | Replicon | >50 | - |

| 1 | HCVpp | >50 | - |

| 1 | HCVsc | >50 | - |

Data sourced from research on 4AP scaffolds. nih.gov

Antimicrobial Activity Investigations

Analogues of this compound, specifically cationic β-amino acid derivatives and peptides based on a 2-(4-aminopiperidin-4-yl)acetic acid structure, have been synthesized and evaluated for their antibacterial efficacy. nih.gov These compounds were tested against the WHO priority multidrug-resistant (MDR) ESKAPE panel of pathogens, which includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. nih.gov

Two specific peptide conjugates, P2 (H₂N-β³,³-Pip(ULA)-PEA) and P4 (H₂N- β³,³-Pip(ULA)- β²,²-Ac₆c-PEA), demonstrated potent activity against these challenging MDR pathogens. nih.gov Their minimum inhibitory concentration (MIC) values ranged from 3.1 μM to 6.2 μM, indicating significant antibacterial potential. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Piperidine (B6355638) Analogs against MDR Pathogens

| Compound | Pathogen | MIC (μM) |

|---|---|---|

| P2 | MDR Pathogens | 3.1 - 6.2 |

| P4 | MDR Pathogens | 3.1 - 6.2 |

Data represents the range of activity against the tested MDR ESKAPE panel. nih.gov

The bactericidal nature of the active piperidine analogues was investigated through kill-kinetics assays. nih.gov A time-kill kinetics assay is utilized to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and assesses its activity over time. emerypharma.comnih.gov Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in the colony-forming units (CFU/mL) of the initial inoculum. emerypharma.com

In these studies, compounds P2 and P4 were evaluated against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that both compounds eliminate MRSA in a manner that is dependent on both concentration and time. nih.gov This rapid, bactericidal action was confirmed through scanning electron microscopy (SEM) and propidium iodide (PI) permeability assays, which indicated that the compounds kill bacteria by disrupting the cell membrane. nih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov The ability of novel antimicrobial agents to both prevent the formation of biofilms and disrupt pre-existing ones is a critical aspect of their preclinical evaluation.

The piperidine analogues P2 and P4 were assessed for their anti-biofilm capabilities against MRSA. nih.gov The studies revealed that both compounds were effective at preventing the formation of MRSA biofilms. nih.gov Furthermore, they demonstrated the ability to disrupt mature, preformed biofilms, highlighting a dual-action therapeutic potential. nih.gov This capacity to eradicate established biofilms is a significant advantage, as such structures are a common cause of persistent and chronic infections.

Table 3: Summary of Antimicrobial Activities of Piperidine Analogs P2 and P4

| Activity | Target | Result |

|---|---|---|

| Kill-Kinetics | MRSA | Concentration and time-dependent killing |

| Biofilm Prevention | MRSA | Effective |

| Biofilm Disruption | MRSA | Effective against preformed biofilms |

Findings are based on studies of 2-(4-aminopiperidin-4-yl)acetic acid peptide conjugates. nih.gov

Synergistic Effects with Established Antimicrobials

While direct studies on the synergistic antimicrobial effects of this compound are not extensively documented, research into related compounds featuring the piperidine scaffold suggests a potential for combination therapy. Piperidine derivatives have been shown to enhance the efficacy of conventional antibiotics against resistant bacterial strains. For instance, piperine, a natural piperidine-containing alkaloid, has demonstrated synergistic effects when combined with rifampicin against Staphylococcus aureus mdpi.comnih.gov.

In the realm of antifungal therapy, a piperidol derivative, compound B2, was found to have a potent synergistic effect with fluconazole against azole-resistant Candida albicans both in vitro and in vivo. This synergy was attributed to the compound's ability to down-regulate the CYP51-coding gene and efflux pump genes, which are key mechanisms of azole resistance nih.gov. Although no synergistic interactions were observed when piperine and piperlongumine were combined with itraconazole against C. albicans, the potential for synergy appears to be dependent on the specific combination of the piperidine derivative and the established antimicrobial agent nih.gov. These findings highlight the potential of the piperidine scaffold as a basis for developing adjuvants that could restore or enhance the activity of existing antimicrobial drugs.

Antifungal Activity Against Fungal Species (e.g., Candida spp., Aspergillus spp.)

Analogues of this compound, specifically compounds from the 4-aminopiperidine class, have demonstrated significant antifungal activity against a broad range of clinically relevant fungal pathogens. nih.govmdpi.comnih.gov A library of over 30 synthesized 4-aminopiperidines showed promising growth-inhibiting activity, particularly against various species of Aspergillus and Candida. nih.govmdpi.com

Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as particularly potent candidates. nih.govmdpi.comnih.gov These aminopiperidine derivatives exhibited strong in vitro activity against numerous clinical isolates, including fluconazole-resistant strains of C. albicans and non-albicans Candida species, as well as Aspergillus fumigatus and Cryptococcus neoformans. nih.govjst.go.jp The antifungal action against C. albicans was determined to be fungistatic. nih.govjst.go.jp Structure-activity relationship (SAR) studies revealed that the most effective antifungal activity was achieved by combining a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino position. mdpi.com

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for representative 4-aminopiperidine analogues against selected fungal species.

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1 - 4 | nih.govmdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida glabrata | 1 - 4 | nih.govmdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | 0.5 - 2 | nih.govmdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1 - 4 | nih.govmdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida glabrata | 1 - 4 | nih.govmdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 0.5 - 2 | nih.govmdpi.com |

| Aminopiperidine Derivative (Compound 1a) | Candida krusei | 2 | oup.com |

| Aminopiperidine Derivative (Compound 1a) | Cryptococcus neoformans | 1 | nih.gov |

Impact on Ergosterol and Cholesterol Biosynthesis in Fungi

The primary mechanism of antifungal action for the 4-aminopiperidine class of compounds is the inhibition of the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and function of fungal cell membranes. nih.govmdpi.comnih.gov Analysis of sterol patterns in fungi treated with these compounds provided significant insights into their molecular targets. nih.govmdpi.com

Specifically, these agents have been shown to inhibit two key enzymes in the post-squalene segment of the pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). mdpi.comnih.gov The protonated piperidine ring at physiological pH is thought to mimic the carbocationic high-energy intermediates involved in the enzymatic reactions catalyzed by these two enzymes. mdpi.com The inhibition of ergosterol synthesis by aminopiperidine derivatives was confirmed through thin-layer chromatography (TLC) analysis of non-saponifiable lipids extracted from C. albicans, which showed ergosterol depletion and the accumulation of other sterol intermediates in a dose-dependent manner. oup.com The strong correlation between the MIC values and the ergosterol synthesis inhibitory activities (IC50 values) further supports that this pathway is the primary target. oup.com

Enzymatic Inhibition Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

The piperidine scaffold is a key structural feature in a number of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs, which possess anti-inflammatory and vasodilatory properties, are increased. nih.govescholarship.org

A series of piperidine-derived non-urea amides have been developed as sub-nanomolar inhibitors of human sEH. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that hydrophobic cycloalkyl groups on one side of the molecule were positively correlated with inhibitory potency. nih.gov For example, replacement of a phenyl ring with a cyclohexyl group significantly increased potency. The data presented in the table below illustrates the inhibitory concentration (IC50) of several piperidine-derived amide analogues against human sEH.

| Compound Type | Modification | Human sEH IC50 (nM) | Reference |

|---|---|---|---|

| Piperidine-derived amide | Lead Compound | 1.1 | nih.gov |

| Piperidine-derived amide | Cyclohexyl substitution | 0.4 | nih.gov |

| Piperidine-derived amide | Phenyl substitution | 15 | nih.gov |

| 2-(Piperidin-4-yl)acetamide | Benzohomoadamantane amide | 34.5 | mdpi.com |

| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | Acylated Piperidine Urea | 7.0 | nih.gov |

Docking studies suggest these inhibitors bind within the catalytic pocket of sEH, in proximity to key amino acids such as Tyr383, Tyr466, and Asp335, thereby preventing substrate binding and degradation. escholarship.org

Bromodomain BRD4 Inhibition and Binding Assays

The piperidine scaffold is a prevalent structural motif in the design of inhibitors targeting bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in cancer and inflammatory diseases. nih.govthieme-connect.com While specific binding assays for this compound against BRD4 are not available, the utility of the piperidine ring in other BRD4 inhibitors provides a basis for its potential role. Chiral piperidine scaffolds are incorporated into small molecules to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.com

For example, a series of potent HIV-1 protease inhibitors were designed using diverse piperidine analogues as P2-ligands. nih.gov In the context of BRD4, compounds containing a piperidine moiety have been developed, and their inhibitory activity is often evaluated using assays like alpha-screen and homogeneous time-resolved fluorescence (HTRF). nih.gov The introduction of a bulky piperidine group to the N-methyl of one compound series resulted in a potent BRD4 inhibitor with an IC50 value in the nanomolar range. These examples underscore the importance of the piperidine scaffold in designing molecules that can effectively interact with the binding sites of therapeutic protein targets like BRD4.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Indirectly related via similar scaffolds)

The aminopiperidine scaffold is a well-established pharmacophore in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes. google.comnih.gov Several approved DPP-4 inhibitors, known as "gliptins," feature this structural motif. The 3-aminopiperidine moiety of sitagliptin, for example, is known to bind to the S2 pocket of the DPP-4 enzyme. nih.gov

Immunomodulatory Activity

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response through the activation of caspase-1 and subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.

Currently, there is a notable absence of published scientific literature specifically investigating the immunomodulatory activity of this compound and its close analogues concerning the inhibition of the NLRP3 inflammasome and the modulation of IL-1β release. While research into NLRP3 inhibitors is an active field, with various chemical scaffolds being explored, the 4-aminopiperidin-1-yl acetate framework has not been a focus of these reported studies.

Some studies have explored the immunomodulatory potential of broader classes of piperidine-containing compounds. For instance, a series of (benzoylphenyl)piperidines has been evaluated for immunomodulatory activity based on lymphocyte mitogenic responses nih.gov. Additionally, a scaffold hybrid of the natural product Tanshinone I with piperidine has been investigated for the discovery of potent NLRP3 inflammasome inhibitors acs.org. However, these compounds are structurally distinct from this compound, and therefore, their activities cannot be directly extrapolated. The specific effects of the 4-aminopiperidin-1-yl acetate moiety on NLRP3 inflammasome activation and IL-1β secretion remain an uninvestigated area of research.

Antimalarial Activity against Plasmodium falciparum Strains

In the search for novel therapeutic agents against malaria, particularly in light of increasing drug resistance, various derivatives of 4-aminopiperidine have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of the disease. While direct studies on this compound are not available, research on structurally related 1,4-disubstituted piperidine derivatives provides significant insights into the potential antimalarial efficacy of this class of compounds.

A study focused on a library of 1,4-disubstituted piperidine derivatives, synthesized from 4-aminopiperidine precursors, revealed potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum nih.govnih.gov. Several of these analogues exhibited activities in the nanomolar range, comparable to the standard antimalarial drug chloroquine nih.govnih.gov.

For instance, compounds with specific substitutions on the piperidine nitrogen and the 4-amino group demonstrated significant antiplasmodial effects. The most active compounds from this series included 12d , 13b , and 12a , with IC₅₀ values of 13.64 nM (3D7), 4.19 nM (3D7) and 13.30 nM (W2), and 11.6 nM (W2) respectively nih.govnih.gov. These findings highlight the potential of the 1,4-disubstituted piperidine scaffold as a promising starting point for the development of new antimalarial drugs.

The following interactive data table summarizes the antimalarial activity of selected 1,4-disubstituted piperidine analogues against P. falciparum strains.

| Compound | R1 (on Piperidine-N) | R2 (on Amino-N) | IC₅₀ (nM) vs. 3D7 | IC₅₀ (nM) vs. W2 |

| 12a | 2,4-dichlorobenzyl | Phenyl | 37.63 | 11.06 |

| 12d | 4-methoxybenzyl | 4-chlorophenyl | 13.64 | 30.35 |

| 13b | 3,4-dichlorobenzyl | Phenyl | 4.19 | 13.30 |

| 14d | 4-nitrobenzyl | 4-chlorophenyl | 14.85 | 36.88 |

| Chloroquine | - | - | 22.38 | 134.12 |

Structure-Activity Relationship (SAR) Studies

The biological evaluation of analogues of this compound, particularly in the context of their antimalarial activity, has provided valuable insights into their structure-activity relationships (SAR). These studies are crucial for the rational design of more potent and selective therapeutic agents.

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling based on active 1,4-disubstituted piperidine analogues suggests several key features essential for antimalarial activity. The core pharmacophore appears to consist of the central piperidine ring, which acts as a scaffold, with two key substitution points at the 1- and 4-positions.

The presence of an amino group at the 4-position of the piperidine ring is a common feature in many active compounds, suggesting it plays a crucial role in the interaction with the biological target within the parasite. This amino group is often substituted with an aryl or substituted aryl group, indicating that an aromatic moiety at this position is favorable for activity.

At the 1-position of the piperidine ring, a variety of substituents have been explored. The presence of a substituted benzyl group at this position has been shown to be particularly effective nih.govnih.gov. This suggests that a lipophilic and aromatic group at the N-1 position contributes significantly to the antimalarial potency. The distance and relative orientation of the substituents at the 1- and 4-positions are likely critical for optimal binding to the target.

Exploration of Substituent Effects on Potency and Selectivity

The nature of the substituents at both the N-1 and C-4 positions of the piperidine ring has a profound impact on the antimalarial potency and selectivity of these compounds.

Substituents on the 4-Amino Group:

The presence of a chlorine atom on the phenyl ring attached to the 4-amino group, as seen in compound 12d (4-chlorophenyl), appears to be beneficial for activity against the 3D7 strain nih.govnih.gov.

Substituents on the 1-Piperidine Nitrogen:

Electron-withdrawing groups on the benzyl substituent at the N-1 position, such as dichlorobenzyl in compound 13b , have been shown to enhance activity against both 3D7 and W2 strains of P. falciparum nih.govnih.gov.

Conversely, electron-donating groups like a methoxy group on the benzyl ring (compound 12d ) also resulted in high potency against the 3D7 strain, suggesting that both electronic and steric factors are at play nih.govnih.gov.

The presence of a pentafluorobenzyl moiety at the N-1 position did not significantly improve activity, indicating that increasing lipophilicity alone is not sufficient to enhance potency nih.gov.

These observations suggest that a delicate balance of steric, electronic, and lipophilic properties of the substituents is necessary for optimal antimalarial activity.

Rational Design of Analogues based on SAR Data

The rational design of analogues of a lead compound is a critical step in the drug discovery process, guided by an understanding of its structure-activity relationships (SAR). This process aims to optimize the pharmacological profile of the lead compound by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

While specific SAR data for this compound is not extensively available in publicly accessible literature, the general principles of medicinal chemistry and SAR studies on related 4-aminopiperidine scaffolds can provide a framework for the rational design of its analogues. The 4-aminopiperidine core is a versatile scaffold that has been explored for various therapeutic targets. Modifications can be strategically made at several positions: the amino group at the 4-position, the piperidine ring itself, and the substituent at the 1-position of the piperidine ring.

For a hypothetical SAR-driven analogue design of this compound, medicinal chemists would systematically alter these structural components.

Modifications at the N1-substituent:

The butyl acetate group at the N1 position of the piperidine ring offers multiple points for modification. The ester functionality could be a key interaction point or a liability for hydrolysis by esterases in the body.

Ester Group Modification: The butyl ester could be replaced with other esters (e.g., methyl, ethyl, isopropyl) to investigate the influence of steric bulk on activity. Conversion of the ester to a more stable amide functionality would also be a logical step to prevent hydrolysis. This could involve synthesizing a series of amides with varying substituents (e.g., methylamide, ethylamide, cyclic amines like morpholine or piperazine) to probe for additional hydrogen bonding interactions.

Chain Length and Flexibility: The length of the acetate linker could be varied (e.g., propionate, butyrate) to alter the distance and orientation of the functional group relative to the piperidine core. Introducing rigidity into the linker, for instance, by incorporating a double bond or a small ring, could also be explored to lock the conformation and potentially improve receptor binding.

Modifications at the 4-amino Group:

The primary amino group at the 4-position is a key feature that can participate in hydrogen bonding and ionic interactions.

Alkylation and Acylation: The amino group could be mono- or di-alkylated with small alkyl groups to assess the impact of increased lipophilicity and steric hindrance. Acylation with various acyl groups (e.g., acetyl, benzoyl) would neutralize the basicity of the amine and introduce different functionalities for potential new interactions.

Replacement with other Functional Groups: The amino group could be replaced with other hydrogen-bonding moieties such as a hydroxyl group or a small amide to evaluate the importance of the basic nitrogen for the biological activity.

The following table illustrates a hypothetical set of analogues that could be synthesized based on these rational design principles. The biological activity would then be determined for each analogue to build a comprehensive SAR profile.

| Compound ID | N1-Substituent Modification | 4-Amino Group Modification | Rationale |

| Parent | Butyl acetate | Primary amine | Lead Compound |

| Analogue 1 | Ethyl acetate | Primary amine | Investigate steric effect of ester |

| Analogue 2 | N,N-Dimethylacetamide | Primary amine | Improve metabolic stability |

| Analogue 3 | Butyl propionate | Primary amine | Vary linker length |

| Analogue 4 | Butyl acetate | N-Methylamine | Assess impact of N-alkylation |

| Analogue 5 | Butyl acetate | N-Acetamide | Neutralize basicity |

By systematically synthesizing and evaluating such analogues, researchers can elucidate the key structural features required for the desired biological activity and develop a pharmacophore model. This model then serves as a guide for the design of next-generation compounds with improved therapeutic potential.

Analytical and Spectroscopic Characterization in Research of Butyl 2 4 Aminopiperidin 1 Yl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within Butyl 2-(4-aminopiperidin-1-yl)acetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals are expected. The protons of the butyl ester group would appear as a triplet for the terminal methyl group (CH₃) and multiplets for the methylene groups (OCH₂CH₂CH₃). The methylene protons of the acetate group (COCH₂) attached to the piperidine (B6355638) nitrogen would likely resonate as a singlet. Within the piperidine ring, the protons would exhibit complex splitting patterns due to their axial and equatorial environments, with the proton at the C4 position (adjacent to the amino group) being of particular diagnostic importance. The protons of the primary amine (NH₂) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Key expected signals include the carbonyl carbon of the ester group, the carbons of the butyl chain, the methylene carbon of the acetate group, and the distinct signals for the carbons of the piperidine ring. The chemical shift of the C4 carbon, bonded to the amino group, would be significantly influenced by the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl CH₃ | ~0.9 | ~13.7 |

| Butyl CH₂CH₃ | ~1.3-1.4 | ~19.2 |

| Butyl OCH₂CH₂ | ~1.5-1.6 | ~30.6 |

| Butyl OCH₂ | ~4.0-4.1 | ~64.5 |

| Acetate CH₂ | ~3.2 | ~58.9 |

| Piperidine C2/C6-H (axial & equatorial) | ~2.0-2.2 & ~2.8-3.0 | ~53.5 |

| Piperidine C3/C5-H (axial & equatorial) | ~1.2-1.4 & ~1.8-2.0 | ~33.0 |

| Piperidine C4-H | ~2.6-2.8 | ~46.0 |

| Amine NH₂ | Broad singlet, variable | - |

| Ester C=O | - | ~171.0 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

MS and HRMS: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Common fragmentation pathways for piperidine derivatives often involve the cleavage of the piperidine ring. For this specific molecule, fragmentation could also occur at the ester group, leading to the loss of the butoxy group or the entire butyl acetate side chain.

LC-MS: Liquid chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 215.17540 |

| [M+Na]⁺ | 237.15734 |

| [M-H]⁻ | 213.16084 |

| [M+NH₄]⁺ | 232.20194 |

| [M+K]⁺ | 253.13128 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-N stretching vibrations of the piperidine ring and the amine would be observed in the 1000-1350 cm⁻¹ region. Additionally, C-O stretching of the ester and C-H stretching of the alkyl groups would also be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Alkyl) | 2850-2960 |

| C=O Stretch (Ester) | 1735-1750 |

| N-H Bend (Amine) | 1590-1650 |

| C-N Stretch | 1000-1350 |

| C-O Stretch (Ester) | 1000-1300 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used for the purification and purity assessment of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC or UPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would likely provide good separation. The retention time of the compound would be a key parameter for its identification and quantification. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrometer would provide its mass spectrum, confirming its identity. This technique is particularly useful for identifying volatile impurities in the sample.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the qualitative monitoring of reactions and for assessing the purity of compounds. In the research context of this compound, TLC offers a rapid and cost-effective method to separate the target compound from starting materials, by-products, and impurities.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

For a compound like this compound, which possesses a basic amino group and an ester functional group, the choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent with a more polar solvent is often employed. The polarity of the mobile phase can be adjusted to optimize the Rf value. Due to the basic nature of the aminopiperidine moiety, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to reduce tailing of the spots on the silica gel plate.

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. However, as this compound may not be strongly UV-active, staining with a suitable reagent is often necessary. A common stain for primary and secondary amines is a ninhydrin solution, which reacts with the amino group to produce a colored spot, typically purple or pink, upon heating. illinois.edu Another general-purpose staining reagent that could be used is potassium permanganate.

| Parameter | Recommended Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) with 0.5% Triethylamine |

| Visualization | Ninhydrin stain followed by heating |

| Expected Rf | ~0.4 - 0.6 |

This data is illustrative and based on general principles for compounds of similar structure.

Advanced Characterization Techniques for Research Insights

X-Ray Diffraction (XRD) for Crystalline Polymorphism (if applicable to specific forms)

X-Ray Diffraction (XRD) is a powerful analytical technique for investigating the solid-state properties of crystalline materials. In pharmaceutical research, XRD is essential for the characterization of crystalline polymorphs, which are different crystal structures of the same chemical compound. rigaku.com Polymorphism can significantly impact the physicochemical properties of a substance, including its solubility, stability, and bioavailability. uny.ac.id

For a compound such as this compound, which may exist in one or more crystalline forms, powder X-ray diffraction (PXRD) is the primary method used to identify and differentiate between these polymorphs. Each crystalline form will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ) and with distinct relative intensities.

The process of analyzing for polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different polymorphs. Each resulting solid form is then analyzed by PXRD. The resulting diffractograms are compared to identify unique patterns that correspond to different crystalline structures.

While specific XRD data for this compound is not publicly available, the table below illustrates a hypothetical comparison of PXRD data for two fictional polymorphic forms, demonstrating how they would be distinguished.

| Characteristic Peaks (2θ) | Form A (Relative Intensity) | Form B (Relative Intensity) |

| 8.5° | 100% | - |

| 12.3° | 85% | 90% |

| 15.7° | - | 100% |

| 18.2° | 60% | 45% |

| 21.9° | 70% | 80% |

| 25.1° | 40% | - |

| 28.6° | - | 65% |

This data is hypothetical and serves to illustrate the principles of XRD in polymorphism studies.

The presence of distinct peaks (e.g., at 8.5° and 25.1° for Form A, and 15.7° and 28.6° for Form B) and significant differences in the relative intensities of common peaks would confirm the existence of different polymorphic forms.

Hyphenated Techniques (e.g., LC-MS/MS, LC-NMR-MS) for Impurity Profiling and Metabolite Identification in Research

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in modern chemical and pharmaceutical research. For the detailed analysis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) provide unparalleled capabilities for impurity profiling and metabolite identification.

Impurity Profiling with LC-MS/MS

During the synthesis and storage of this compound, various impurities can arise from starting materials, side reactions, or degradation. The identification and quantification of these impurities are critical for ensuring the quality and safety of the compound. LC-MS/MS is a highly sensitive and selective technique for this purpose. nih.govnih.gov

In an LC-MS/MS analysis, the sample is first separated by liquid chromatography, and the eluting components are then introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight of each component. By employing tandem mass spectrometry (MS/MS), precursor ions of interest can be fragmented to produce a characteristic fragmentation pattern, which aids in the structural elucidation of the impurities.

Potential impurities in a sample of this compound could include starting materials, by-products from incomplete reactions, or degradation products such as the corresponding carboxylic acid from ester hydrolysis. The table below outlines a hypothetical impurity profile that could be determined by LC-MS/MS.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 5.2 | 215.18 | 159.12, 114.11, 83.08 |

| 4-Aminopiperidine (B84694) | 2.1 | 101.11 | 84.08, 56.05 |

| Butyl Bromoacetate | 7.8 | 195.02/197.02 | 139.00/141.00, 57.07 |

| 2-(4-aminopiperidin-1-yl)acetic acid | 3.5 | 159.12 | 114.11, 83.08 |

This data is illustrative and based on the expected chemical structures and fragmentation patterns.

Metabolite Identification with LC-NMR-MS

In metabolic studies, understanding how a compound is transformed in a biological system is crucial. The piperidine ring in this compound is a potential site for metabolic modification. nih.gov Hyphenated techniques like LC-NMR-MS are powerful for the separation and structural characterization of metabolites from complex biological matrices.

LC-MS provides initial information on the molecular weight of potential metabolites, while LC-NMR can provide detailed structural information. The combination of these techniques allows for the unambiguous identification of metabolic products. For instance, a study on the metabolism of piperine, which also contains a piperidine ring, successfully used LC/NMR/MS to characterize a novel urinary metabolite where the piperidine ring was oxidized and cleaved. nih.gov

Potential metabolic transformations for this compound could include N-dealkylation, hydroxylation of the piperidine ring, or hydrolysis of the ester group. The use of LC-NMR-MS would be instrumental in confirming the exact structures of such metabolites.

Theoretical and Computational Investigations of Butyl 2 4 Aminopiperidin 1 Yl Acetate

Molecular Modeling and Docking Studies

Molecular modeling is a cornerstone of computational drug discovery, enabling the visualization and manipulation of molecular structures in three dimensions. For Butyl 2-(4-aminopiperidin-1-yl)acetate, the initial step involves generating a 3D conformation of the molecule. This can be achieved using its chemical structure, often represented in a simplified format like SMILES (Simplified Molecular Input Line Entry System), which is then converted into a 3D model that accounts for appropriate bond lengths, angles, and stereochemistry.

Once a reliable 3D model is established, molecular docking simulations can be performed to predict how the compound might bind to a specific biological target, such as a protein receptor or enzyme. nih.gov This technique computationally places the ligand (this compound) into the active site of a target protein and evaluates the best-fit orientation that minimizes the system's energy. researchgate.netacgpubs.org The output of a docking study is a binding score, which estimates the binding affinity, and a predicted binding pose, which illustrates the specific interactions between the ligand and the protein's amino acid residues. wiley.com For instance, docking could reveal whether the primary amine of the aminopiperidine group forms hydrogen bonds with acidic residues like glutamate or aspartate in a binding pocket, a common interaction for such moieties. wiley.comresearchgate.net

These studies are instrumental in:

Identifying potential biological targets for the compound.

Predicting the binding affinity and mode of interaction.

Guiding the design of new derivatives with improved potency and selectivity. nih.govjohnshopkins.edu

Illustrative Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | GLU 205, GLU 206 | Hydrogen Bond |

| Estimated Ki (nM) | 150 | TYR 250 | π-π Stacking |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure and properties of a molecule. arxiv.org Methods like Density Functional Theory (DFT) are commonly used to investigate compounds like this compound. youtube.com

Key properties derived from these calculations include:

Optimized Molecular Geometry: Quantum calculations can determine the most stable 3D arrangement of atoms in the molecule, providing precise bond lengths and angles.

Electronic Properties: The distribution of electrons in the molecule can be visualized through electrostatic potential maps, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential reaction sites and intermolecular interactions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between HOMO and LUMO is an indicator of molecular stability.

These calculations are computationally intensive but offer a fundamental understanding of the molecule's intrinsic properties, which underpins its physical and biological behavior. semanticscholar.orgacs.org

Table of Predicted Quantum Chemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To perform a QSAR analysis for this compound, a dataset of structurally similar piperidine (B6355638) derivatives with known biological activities (e.g., inhibitory concentrations against an enzyme) would be required. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to the 2D structure and atom connectivity.

Physicochemical descriptors: Such as molecular weight, lipophilicity (logP), and molar refractivity.

Electronic descriptors: Derived from quantum chemical calculations, like partial atomic charges or dipole moment.

A mathematical model is then built to correlate these descriptors with the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach is invaluable for optimizing lead compounds and understanding which structural features are most important for activity.

Conformational Analysis and Dynamics Simulations

Molecules, particularly those with rotatable bonds like this compound, are not static entities but exist as an ensemble of different conformations. acs.org Conformational analysis aims to identify the stable low-energy conformations of the molecule. The piperidine ring itself can adopt several conformations, such as the stable "chair" form or higher-energy "boat" and "twist-boat" forms. nih.govresearchgate.net The orientation of substituents (axial vs. equatorial) can significantly impact the molecule's shape and how it interacts with a receptor. d-nb.infonih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the movements of atoms in the molecule (and its environment, such as water and a receptor) are calculated over a period of time, providing a virtual movie of molecular motion. nih.govnih.gov For this compound, MD simulations can:

Explore the conformational landscape and the flexibility of the butyl chain and piperidine ring.

Simulate the process of the ligand binding to or unbinding from a receptor, providing insights into the binding pathway. core.ac.ukdovepress.com

Assess the stability of the ligand-receptor complex once formed. mdpi.com

These simulations offer a more realistic view of molecular interactions compared to static docking models by incorporating flexibility and the influence of the solvent environment.

Prediction of Binding Modes and Receptor Interactions

Building upon initial docking studies and MD simulations, a detailed prediction of the binding mode can be formulated. This involves a precise characterization of all significant intermolecular interactions between this compound and its target.

Key interactions that computational methods can predict include:

Hydrogen Bonds: The primary amine on the piperidine ring and the carbonyl oxygen of the ester group are potential hydrogen bond donors and acceptors, respectively. Identifying their partners in the receptor's active site is crucial. wiley.com

Hydrophobic Interactions: The butyl group and parts of the piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Ionic or Salt Bridge Interactions: If the aminopiperidine nitrogen is protonated at physiological pH, it can form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate.

By analyzing the results from docking and MD simulations, a comprehensive 3D model of the ligand-receptor complex can be constructed. nih.gov This model serves as a powerful hypothesis for how the compound achieves its biological effect and provides a structural basis for designing improved analogs with enhanced affinity and specificity. nih.gov

Future Research Directions for Butyl 2 4 Aminopiperidin 1 Yl Acetate

Exploration of Novel Synthetic Pathways

The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally benign methods for the synthesis of Butyl 2-(4-aminopiperidin-1-yl)acetate. Future research in this area could focus on several key aspects:

Green Chemistry Approaches: Exploration of solvent-free reactions, the use of aqueous media, and the application of microwave-assisted synthesis could significantly reduce the environmental impact of the production process.

Catalytic Methods: Investigating novel catalysts, such as transition metal catalysts or organocatalysts, for the key bond-forming reactions could lead to higher yields, improved stereoselectivity, and milder reaction conditions.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Areas for Investigation |

| Reductive Amination | One-pot reaction of a piperidone precursor with an amine and a reducing agent. | High atom economy, operational simplicity. | Screening of novel reducing agents and catalysts to improve stereoselectivity. |

| Nucleophilic Substitution | Reaction of 4-aminopiperidine (B84694) with a butyl haloacetate derivative. | Straightforward, relies on readily available starting materials. | Optimization of reaction conditions to minimize side products and improve yield. |

| Multi-component Reactions | Combining three or more reactants in a single step to form the target molecule. | Increased efficiency, rapid generation of molecular diversity. | Design of novel Ugi or Passerini-type reactions tailored for this specific scaffold. |

Table 1: Comparison of Potential Novel Synthetic Pathways

Development of New Biological Applications Beyond Current Scope

The piperidine (B6355638) core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities. Future research should aim to explore novel therapeutic applications for this compound beyond any currently known uses. Based on the activities of structurally related compounds, several areas warrant investigation:

Neurodegenerative Diseases: The 4-aminopiperidine moiety is a feature of compounds that interact with central nervous system targets. Screening for activity against targets implicated in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions could be a fruitful avenue.

Inflammatory Disorders: The NLRP3 inflammasome is a key mediator of inflammation, and some piperidine-containing molecules have been identified as inhibitors of this pathway mdpi.com. Investigating the potential of this compound to modulate NLRP3 activity could lead to new treatments for inflammatory diseases.

Infectious Diseases: The piperidine scaffold is present in a number of antiviral and antibacterial agents. Screening against a panel of clinically relevant pathogens could uncover previously unknown antimicrobial properties.

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent or research tool. Future mechanistic studies should employ a combination of computational and experimental approaches:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict potential biological targets and to elucidate the binding mode of the compound at the atomic level.

Structural Biology: If a specific biological target is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound in complex with its target. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogues.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Design of Next-Generation Analogues for Enhanced Specificity and Potency

Systematic structural modification of this compound can lead to the development of next-generation analogues with improved pharmacological properties. A focused analogue design program could explore the following modifications:

Modification of the Butyl Ester: The butyl ester could be replaced with other alkyl or aryl groups to probe the effect on potency, selectivity, and pharmacokinetic properties.

Substitution on the Piperidine Ring: The introduction of substituents at various positions on the piperidine ring could influence the compound's conformation and its interaction with biological targets.

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new structure-activity relationships.

A hypothetical structure-activity relationship (SAR) study is outlined in Table 2.

| Modification Site | Example Modification | Hypothesized Impact | Rationale |

| Butyl Ester | Replacement with a methyl or ethyl ester | Altered metabolic stability and solubility | Smaller alkyl groups may be less prone to hydrolysis by esterases. |

| Piperidine Ring | Introduction of a hydroxyl group | Increased polarity and potential for new hydrogen bonding interactions | A hydroxyl group could improve aqueous solubility and provide a new vector for target binding. |

| Amino Group | Acylation with an acetyl group | Neutralization of the basicity and introduction of a hydrogen bond acceptor | This modification could significantly alter the compound's physicochemical properties and target interactions. |

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

Applications as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems medchemexpress.com. This compound could serve as a starting point for the development of valuable chemical probes. This would involve the strategic introduction of specific functional groups:

Affinity-based Probes: The incorporation of a photoreactive group would allow for the covalent labeling of the compound's biological target, facilitating its identification.

Fluorescent Probes: The attachment of a fluorescent dye would enable the visualization of the compound's subcellular localization and its interaction with its target in real-time using fluorescence microscopy.

Biotinylated Probes: The addition of a biotin tag would allow for the affinity purification of the target protein from complex biological samples.

The development of such probes would not only advance our understanding of the biological roles of any identified targets but also provide powerful tools for drug discovery and development.

常见问题

Q. What methodological steps validate the compound’s role in a broader mechanistic study (e.g., enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。